molecular formula C11H6BrCl2NO2 B069892 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole CAS No. 175277-38-0

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Cat. No.: B069892
CAS No.: 175277-38-0
M. Wt: 334.98 g/mol
InChI Key: CBDHLEMYIQJYII-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromoacetyl group and a dichlorophenyl group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole typically involves the reaction of 3-(3,4-dichlorophenyl)isoxazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction Reactions: Reduction of the bromoacetyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole can be compared with other similar compounds, such as:

    5-(Bromoacetyl)-3-phenylisoxazole: Lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.

    5-(Acetyl)-3-(3,4-dichlorophenyl)isoxazole: Lacks the bromo group, which affects its reactivity in substitution reactions.

    3-(3,4-Dichlorophenyl)isoxazole:

The presence of both the bromoacetyl and dichlorophenyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDHLEMYIQJYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384088
Record name 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-38-0
Record name 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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